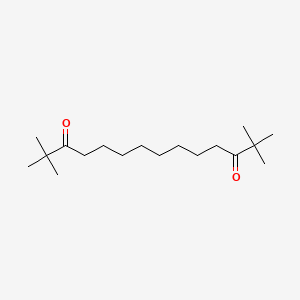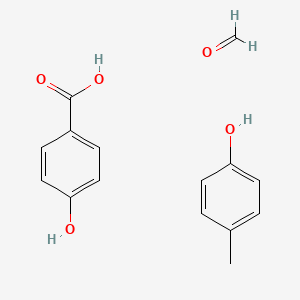
Formaldehyde;4-hydroxybenzoic acid;4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer” is a phenolic resin formed by the polymerization of p-Hydroxybenzoic acid, p-cresol, and formaldehyde. Phenolic resins are known for their high mechanical strength, thermal stability, and resistance to chemicals, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer typically involves a condensation reaction between p-Hydroxybenzoic acid, p-cresol, and formaldehyde. The reaction is usually carried out under acidic or basic conditions, with the choice of catalyst influencing the properties of the resulting polymer.
Acidic Conditions: The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid. The mixture is heated to facilitate the condensation reaction, leading to the formation of the polymer.
Basic Conditions: In this method, bases like sodium hydroxide or potassium hydroxide are used as catalysts. The reaction is carried out at elevated temperatures to promote polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The polymerization process is monitored to ensure consistent quality and properties of the final product.
Chemical Reactions Analysis
Types of Reactions
The p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the polymer can be oxidized to quinones under the influence of oxidizing agents.
Reduction: The polymer can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
The p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a matrix for composite materials.
Biology: Employed in the development of biosensors and as a scaffold for tissue engineering.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance adhesives, coatings, and insulating materials.
Mechanism of Action
The mechanism of action of the p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The phenolic groups in the polymer can disrupt bacterial cell membranes, leading to cell lysis.
Drug Delivery: The polymer can encapsulate drugs, allowing for controlled release and targeted delivery.
Tissue Engineering: The polymer provides a biocompatible scaffold that supports cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Phenol-formaldehyde resin: Similar in structure but lacks the specific properties imparted by p-Hydroxybenzoic acid and p-cresol.
Urea-formaldehyde resin: Used in similar applications but has different mechanical and thermal properties.
Melamine-formaldehyde resin: Known for its hardness and resistance to heat and chemicals.
Uniqueness
The p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer is unique due to the presence of p-Hydroxybenzoic acid and p-cresol, which impart specific chemical and physical properties, such as enhanced thermal stability and antimicrobial activity.
Properties
CAS No. |
58587-12-5 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
formaldehyde;4-hydroxybenzoic acid;4-methylphenol |
InChI |
InChI=1S/C7H6O3.C7H8O.CH2O/c8-6-3-1-5(2-4-6)7(9)10;1-6-2-4-7(8)5-3-6;1-2/h1-4,8H,(H,9,10);2-5,8H,1H3;1H2 |
InChI Key |
YHANDPUTIXHXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O.C=O.C1=CC(=CC=C1C(=O)O)O |
Related CAS |
58587-12-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
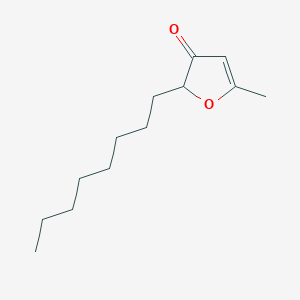
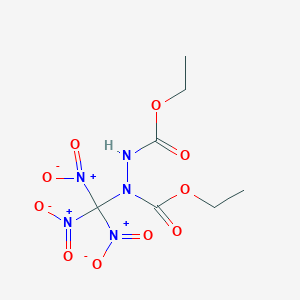
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)

![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)
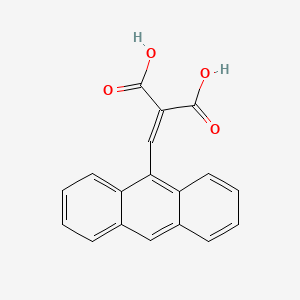

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
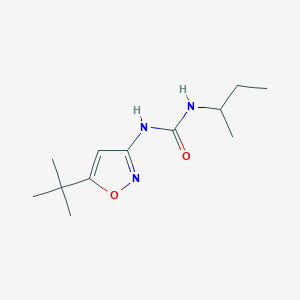
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
